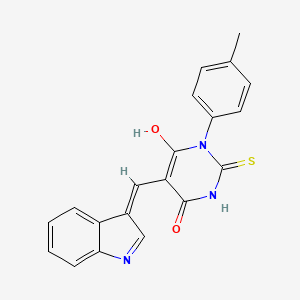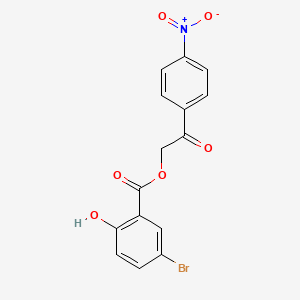
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a brominated hydroxybenzoate moiety, and an oxoethyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves a multi-step process:
Formation of 5-bromo-2-hydroxybenzoic acid: This can be achieved by brominating salicylic acid under controlled conditions.
Esterification: The 5-bromo-2-hydroxybenzoic acid is then esterified with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would likely include:
Continuous flow reactors: for efficient bromination and esterification.
Automated purification systems: such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
From nucleophilic substitution: 2-(4-Nitrophenyl)-2-oxoethyl 5-azido-2-hydroxybenzoate.
From reduction: 2-(4-Aminophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate.
From hydrolysis: 5-bromo-2-hydroxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate exerts its effects involves:
Molecular targets: It may interact with enzymes or receptors, altering their activity.
Pathways involved: The compound could modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to the presence of both a nitrophenyl group and a brominated hydroxybenzoate moiety, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C15H10BrNO6 |
|---|---|
Molecular Weight |
380.15 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H10BrNO6/c16-10-3-6-13(18)12(7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7,18H,8H2 |
InChI Key |
VVVGQYJQSKZHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


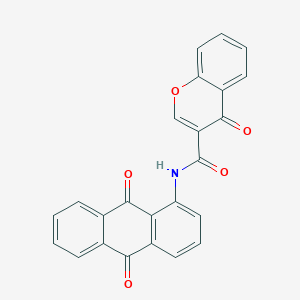
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)
![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
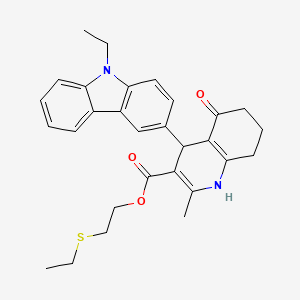
![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
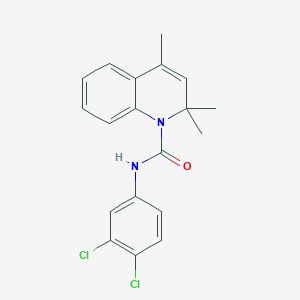
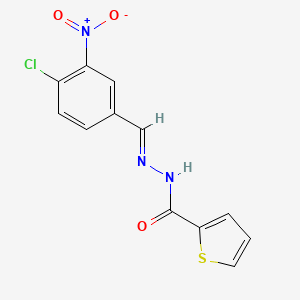
![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11661873.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661885.png)
